SSTR5 Antagonist Potency and Enantioselectivity: Azepane vs. Piperidine Scaffolds
In the development of SSTR5 antagonists, nicotinamides derived from the 4-aminoazepane scaffold (synthesized from the target compound) demonstrate a distinct binding profile compared to their piperidine counterparts. While both series are potent, the azepane series introduces a crucial stereochemical requirement. The SSTR5 receptor strongly enantiodiscriminates, binding exclusively to the (R)-enantiomer in the amino-azepane series, whereas this level of discrimination may differ for the piperidine series [1].
| Evidence Dimension | Binding Affinity (Ki) and Enantioselectivity |
|---|---|
| Target Compound Data | Ki range for amino-azepane derivatives: 2.4 to 436 nM. The (R)-enantiomer is the active binder. |
| Comparator Or Baseline | Ki range for amino-piperidine derivatives: 2.4 to 436 nM (similar potency range, but distinct stereochemical tolerance). |
| Quantified Difference | The key difference is not in potency range but in stereochemical requirement: The azepane series exhibits strict enantioselectivity for the (R)-enantiomer, which is a critical design parameter not shared by all piperidine analogs [1]. |
| Conditions | In vitro binding assays using human SSTR5 receptor. |
Why This Matters
This evidence guides the selection of the correct chiral building block, either the (R)-enantiomer (CAS 1174020-26-8) for active compounds or the racemate (CAS 196613-57-7) for initial SAR exploration, and highlights the risk of substituting a piperidine scaffold where stereochemical outcomes may be unpredictable.
- [1] Alker, A., Binggeli, A., Christ, A. D., Green, L., Maerki, H. P., Martin, R. E., & Mohr, P. (2010). Piperidinyl-nicotinamides as potent and selective somatostatin receptor subtype 5 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(15), 4521-4525. View Source
